![molecular formula C7H11Cl2N3O B1424292 2,3-Diaminobenzamide dihydrochloride CAS No. 266993-72-0](/img/structure/B1424292.png)
2,3-Diaminobenzamide dihydrochloride
Overview
Description
“2,3-Diaminobenzamide dihydrochloride” is a chemical compound with the molecular formula C7H9N3O.2(HCl) . It is used in the synthesis and evaluation of (heteroarylphenyl)benzimidazolecarboxamides as orally efficacious poly (ADP-ribose) polymerase-1 inhibitors and anticancer agents .
Molecular Structure Analysis
The molecular structure of “2,3-Diaminobenzamide dihydrochloride” consists of 7 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 224.088 Da and the monoisotopic mass is 223.027924 Da .
Scientific Research Applications
Dopamine Receptor Research
2,3-Diaminobenzamide dihydrochloride: has been utilized in the synthesis and evaluation of novel ligands targeting the D3 dopamine receptor . This receptor is implicated in various neurological disorders, including schizophrenia, drug abuse, depression, restless leg syndrome, and Parkinson’s disease. The compound’s role in developing selective D3 ligands can potentially lead to new therapeutic agents for these conditions.
Anticancer Agents
The compound serves as a precursor in the synthesis of (heteroarylphenyl)benzimidazolecarboxamides , which are investigated as orally efficacious poly (ADP-ribose) polymerase-1 inhibitors . These inhibitors have significant potential as anticancer agents, offering a new avenue for cancer treatment research.
Neurotransmitter Studies
Given its structural similarity to dopamine, 2,3-Diaminobenzamide dihydrochloride can be used to study the synthesis and function of dopamine as a neurotransmitter . This includes research into dopamine’s role in physiological functions like vasodilation, renal sodium excretion, and behavioral motivations.
Pharmacokinetic Profiling
Researchers have used this compound to develop ligands with suitable pharmacokinetic profiles for in vivo studies . This application is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body, which is essential for drug development.
Cocaine Use Disorder Treatment
There is ongoing research into using 2,3-Diaminobenzamide dihydrochloride -based ligands for treating cocaine use disorder . By targeting the D3 receptor, these ligands could potentially reduce the motivation for cocaine use, offering a new therapeutic strategy.
Inflammatory Diseases
The compound’s involvement in synthesizing ligands that target the D3 receptor also extends to the treatment of various inflammatory diseases . This is because the D3 receptor has been linked to the pathophysiology of such conditions, and modulating its activity could lead to new anti-inflammatory therapies.
Safety and Hazards
“2,3-Diaminobenzamide dihydrochloride” is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It is also suspected of causing genetic defects (Category 2) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,3-diaminobenzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c8-5-3-1-2-4(6(5)9)7(10)11;;/h1-3H,8-9H2,(H2,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZIEYWNYLXKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698154 | |
Record name | 2,3-Diaminobenzamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminobenzamide dihydrochloride | |
CAS RN |
266993-72-0 | |
Record name | 2,3-Diaminobenzamide dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266993720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diaminobenzamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diaminobenzamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzamide, 2,3-diamino-, hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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